molecular formula C8H8ClF3N2O2 B3024984 5-Chloro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid ethyl ester CAS No. 155377-06-3

5-Chloro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid ethyl ester

Cat. No. B3024984
CAS RN: 155377-06-3
M. Wt: 256.61 g/mol
InChI Key: BWBQVJHFSINUJR-UHFFFAOYSA-N
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Description

“5-Chloro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid ethyl ester” is a chemical compound. Its empirical formula is C6H4ClF3N2O2 and it has a molecular weight of 228.56 . It is an important intermediate of pesticides .


Synthesis Analysis

The compound can be synthesized by sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis . The condensation reaction is carried out at 4045℃ for 5 h, using ethanol as a solvent . During acylation, TEA is used as an acid-capturer, and trifluoroacetyl chloride is used to replace phosgene as an acylating reagent . The cyclization reaction is carried out in a mixed solvent of methanol and water .


Molecular Structure Analysis

The structures of the intermediates and product were confirmed by 1H-NMR . The SMILES string representation of the compound is Cn1nc(c(C(O)=O)c1Cl)C(F)(F)F .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation, acylation, and cyclization . The specific reaction conditions and reagents have been optimized for high yields and moderate reaction conditions .


Physical And Chemical Properties Analysis

The compound has a melting point of 84-86°C . It is predicted to have a boiling point of 285.6±40.0 °C and a density of 1.56±0.1 g/cm3 . It is slightly soluble in DMSO and methanol .

Scientific Research Applications

Agrochemicals and Crop Protection

The trifluoromethylpyridine (TFMP) moiety, present in this compound, plays a crucial role in protecting crops from pests. Notably, fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, paved the way for more than 20 new TFMP-containing agrochemicals with ISO common names. These derivatives owe their biological activities to the unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety .

Pharmaceutical Applications

Several TFMP derivatives find use in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have received market approval, and numerous candidates are currently undergoing clinical trials. The fluorine atom’s distinctive properties contribute to the efficacy of these compounds, making them promising candidates for novel drug development .

Veterinary Applications

In addition to human medicine, TFMP derivatives have applications in veterinary products. Two veterinary products containing the TFMP moiety have been granted market approval, highlighting their potential in animal health .

Toxoplasma gondii Inhibitors

3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid is used in the synthesis of diaryl ether inhibitors targeting Toxoplasma gondii enoyl reductase. These inhibitors hold promise for combating this parasitic infection .

D-Amino Acid Oxidase (DAO) Inhibition

3-Methylpyrazole-5-carboxylic acid, a close relative of our compound, acts as a potent and selective DAO inhibitor. It protects DAO cells from oxidative stress induced by D-Serine, which has implications for neurological health .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, including those with hydrazine-coupled pyrazoles, exhibit diverse pharmacological effects. Some of these compounds demonstrate potent antileishmanial and antimalarial activities, making them relevant for infectious disease research .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and specific target organ toxicity (respiratory system) .

properties

IUPAC Name

ethyl 5-chloro-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF3N2O2/c1-3-16-7(15)4-5(8(10,11)12)13-14(2)6(4)9/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBQVJHFSINUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C(F)(F)F)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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